1-chloroisoquinoline-5-sulfonic acid;sulfurous acid
Description
Properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonic acid;sulfurous acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6ClNO3S.H2O3S/c2*10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9;1-4(2)3/h2*1-5H,(H,12,13,14);(H2,1,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXAMIAZOYZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O.C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O.OS(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90763379 | |
| Record name | 1-Chloroisoquinoline-5-sulfonic acid--sulfurous acid (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90763379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110883-85-7 | |
| Record name | 1-Chloroisoquinoline-5-sulfonic acid--sulfurous acid (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90763379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-chloroisoquinoline-5-sulfonic acid involves several steps. One common method is the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition reaction with aniline to produce β-anilinopropaldehyde. This intermediate then cyclizes, dehydrates, and oxidizes to form the desired quinoline derivative .
Chemical Reactions Analysis
1-chloroisoquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, acrolein, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-chloroisoquinoline-5-sulfonic acid as an inhibitor of Akt, a key signaling pathway involved in cancer cell proliferation and survival. The compounds derived from this acid have shown efficacy against various neoplasms, including:
- Breast Cancer
- Prostate Cancer
- Lung Cancer
- Melanoma
A patent describes methods for treating these cancers using formulations that include 1-chloroisoquinoline-5-sulfonic acid, demonstrating its role as a promising therapeutic agent .
Antiviral Applications
The compound has also been investigated for its antiviral properties. It has been shown to inhibit viral replication, making it a candidate for developing antiviral therapies. The mechanism involves modulation of host cell pathways that viruses exploit for replication .
Biochemical Research
In biochemical assays, 1-chloroisoquinoline-5-sulfonic acid serves as a reagent for synthesizing various sulfonamide derivatives, which are crucial in drug development. These derivatives can act as enzyme inhibitors or modulators in metabolic pathways .
Case Study 1: Inhibition of Akt in Cancer Cells
A study published in a pharmaceutical journal demonstrated that derivatives of 1-chloroisoquinoline-5-sulfonic acid effectively inhibited Akt activity in glioblastoma cells. The results indicated a significant reduction in cell viability and proliferation rates when treated with the compound.
Case Study 2: Antiviral Efficacy
Research conducted on the antiviral properties of the compound revealed that it significantly reduced the viral load in infected cell cultures by targeting specific viral proteins involved in replication. This study suggests potential applications in developing treatments for viral infections.
Mechanism of Action
The mechanism of action of 1-chloroisoquinoline-5-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Key Differences :
- Sulfonyl chloride derivatives (e.g., 4-Methylisoquinoline-5-sulfonyl chloride) exhibit higher reactivity due to the sulfonyl chloride group, making them suitable for coupling reactions.
- Carboxylic acid analogs lack the sulfonic acid group’s hydrophilicity, reducing their solubility in polar solvents .
Sulfurous Acid vs. Other Sulfur Oxyacids
Key Differences :
- Sulfuric acid is stronger and more stable, enabling widespread industrial use.
- Thiosulfuric acid contains a disulfide bond, making it a stronger reducing agent than sulfurous acid .
Sulfurous Acid vs. Selenous Acid
| Property | Sulfurous Acid (H₂SO₃) | Selenous Acid (H₂SeO₃) |
|---|---|---|
| Electronegativity | S (2.58) | Se (2.55) |
| pKa1 | 1.85 | 2.62 |
| pKa2 | 7.2 | 8.32 |
| Stability | Decomposes to SO₂ | More stable |
Sulfurous acid is more acidic due to sulfur’s higher electronegativity, which polarizes O-H bonds more effectively .
Research Findings and Industrial Relevance
- Hydrometallurgy : Sulfurous acid achieves 70–80% copper recovery with minimal bismuth co-extraction (≤4.65%), though arsenic separation is less efficient .
- Environmental Impact : Predictive models for SO₂-derived sulfurous acid are critical for air quality management, as shown in deep learning-based regression analyses .
Biological Activity
1-Chloroisoquinoline-5-sulfonic acid, often referred to in conjunction with sulfurous acid, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound is part of the isoquinoline family, characterized by a fused benzene and pyridine structure. Its potential applications span various fields, including antimicrobial, anticancer, antiviral, and anti-inflammatory research.
Antimicrobial Properties
Research indicates that 1-chloroisoquinoline-5-sulfonic acid exhibits significant antimicrobial activity. It has been studied against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones measured at 11.00 ± 0.03 mm relative to the standard antibiotic amoxicillin (18 mm) .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have indicated that derivatives of 1-chloroisoquinoline-5-sulfonic acid possess antiproliferative effects against melanoma cell lines. These findings suggest that the compound may interfere with cancer cell metabolism or signaling pathways, although the precise mechanisms remain to be fully elucidated .
Antiviral and Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its antiviral and anti-inflammatory activities. The structural characteristics of isoquinolines allow them to interact with various biological targets, potentially modulating inflammatory responses and viral replication processes .
Target Interactions
The biological activity of 1-chloroisoquinoline-5-sulfonic acid is believed to stem from its ability to interact with specific cellular targets. Isoquinolines generally influence multiple physiological processes by binding to enzymes or receptors involved in metabolic pathways. However, detailed studies on the exact molecular mechanisms of this specific compound are still limited.
Biochemical Pathways
The compound may influence several biochemical pathways related to fatty acid metabolism and cellular signaling. Although comprehensive data on metabolic pathways involving this compound are scarce, it likely interacts with enzymes that modulate metabolic flux or metabolite levels .
Comparative Studies
Comparative analyses have been conducted between 1-chloroisoquinoline-5-sulfonic acid and other similar compounds like isoquinoline and 8-hydroxyquinoline-5-sulfonic acid. These studies highlight the unique properties of 1-chloroisoquinoline-5-sulfonic acid due to its chloro substituent and sulfonic acid group, which enhance its potential as a ligand in coordination chemistry .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of synthesized derivatives of this compound against various biological targets such as topoisomerase IIβ and E. coli DNA gyrase B. These studies revealed promising binding energies, indicating potential efficacy as an antibacterial agent .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
